Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride
Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride is a chemical compound. It is related to other compounds such as N-(benzo[d][1,3]dioxol-5-ylmethyl)- 4-methylaniline and 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For instance, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)- 4-methylaniline has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been investigated. In one study, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, the molecular formula of 4-Benzo [1,3]dioxol-5-ylmethyl-piperidine hydrochloride is C13H17NO2 · HCl and its molecular weight is 255.74 .Scientific Research Applications
Antitumor Properties
Breast Tumor Metastasis Inhibition
A study by Wang et al. (2011) on virtual screening targeting the urokinase receptor led to the development of compounds that showed potential in reducing breast tumor volumes and metastasis in mouse models. An analogue of benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride demonstrated significant inhibition of breast MDA-MB-231 cell invasion, migration, and adhesion, as well as blocked angiogenesis, indicating potential antitumor properties (Wang et al., 2011).
Antitumor Activities Against Various Cancer Cell Lines
Wu et al. (2016) synthesized a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines that showed potent growth inhibition properties against HeLa, A549, and MCF-7 cancer cell lines, with certain compounds inducing apoptosis and causing cell cycle arrests (Wu et al., 2016).
Synthesis and Biological Activity
Brine Shrimp Lethality Test of Benzoxazine Derivatives
Rudyanto et al. (2014) conducted a study on the synthesis of 1,3-benzoxazine and aminomethyl compounds from eugenol and evaluated their biological activity using brine shrimp lethality test. This study involved benzo[1,3]dioxol derivatives and provided insights into their potential bioactivity (Rudyanto et al., 2014).
Antibacterial and Antifungal Activity
Shaheen et al. (2018) researched organotin(IV) derivatives of benzo[1,3]dioxol-5-ylmethyl compounds, which demonstrated significant antibacterial and antifungal activity, as well as cytotoxic activity against ovarian cancer cells (Shaheen et al., 2018).
Other Applications
Neuroleptic Activity
Henning et al. (1987) synthesized a series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolones, demonstrating neuroleptic activity, indicating the potential use of similar benzo[d][1,3]dioxol derivatives in neurology (Henning et al., 1987).
Functionalization of Polyesters
Zhang et al. (2012) synthesized polyesters bearing pendant amine groups derived from an O-carboxyanhydride with benzo[d][1,3]dioxol moiety, showing potential in biodegradable polymers with cell penetration and gene delivery properties (Zhang et al., 2012).
Mechanism of Action
The mechanism of action of related compounds has been explored. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2.ClH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRJWSXWVMZJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641157 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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